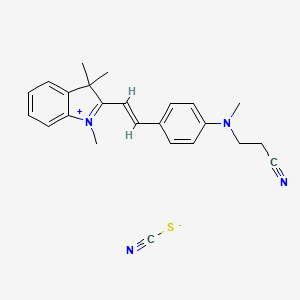

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate

Description

Chemical Identity and Nomenclature

The compound this compound is a synthetic cyanine dye with a well-defined molecular architecture. Its systematic IUPAC name reflects the presence of a central indolium ring system substituted with methyl, vinyl, and cyanoethylmethylamino groups, paired with a thiocyanate counterion. Key identifiers include:

The structure comprises a polymethine bridge linking two heterocyclic indolium moieties, with a thiocyanate anion balancing the positive charge on the nitrogen atom. The cyanoethylmethylamino substituent at the para-position of the phenyl group enhances solubility and modulates electronic properties, a feature critical for fluorescence applications.

Historical Development of Indolium-Based Cyanine Dyes

Indolium derivatives emerged as pivotal components in cyanine dye chemistry following advancements in fluorescence labeling during the late 20th century. Early cyanine dyes, such as Cy3 and Cy5, were developed by Alan Waggoner in the 1970s to address limitations in photostability and biocompatibility. These dyes utilized indolium or benzindolium rings connected by polymethine chains, enabling tunable absorption and emission profiles.

The incorporation of thiocyanate counterions, as seen in the subject compound, represents a refinement aimed at improving water solubility and reducing aggregation tendencies. Modifications like the cyanoethylmethylamino group further diversified functionality, allowing targeted interactions with biomolecules while maintaining high quantum yields.

Position Within the Heptamethine Cyanine Family

Heptamethine cyanines are characterized by a seven-carbon polymethine bridge between two nitrogen-containing heterocycles, typically indolium or benzindolium rings. The subject compound belongs to this family, as evidenced by its structural alignment with heptamethine frameworks described in synthetic studies.

Comparative analysis with standard heptamethine dyes (e.g., IR-780, Cy7) reveals distinct features:

The thiocyanate counterion and polar cyanoethylmethylamino side chain distinguish this compound from conventional heptamethine dyes, potentially reducing nonspecific binding in biological systems. Such structural innovations align with trends in dye engineering to optimize performance in imaging and sensing applications.

Properties

CAS No. |

84000-77-1 |

|---|---|

Molecular Formula |

C23H26N3.CNS C24H26N4S |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;thiocyanate |

InChI |

InChI=1S/C23H26N3.CHNS/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;2-1-3/h5-6,8-15H,7,17H2,1-4H3;3H/q+1;/p-1 |

InChI Key |

NWYWGJPLKDYSRM-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.C(#N)[S-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Indolium Salt

- The 1,3,3-trimethylindolium core is synthesized by quaternization of the corresponding indole derivative.

- This involves methylation at the nitrogen and the 3-position to form the quaternary ammonium salt.

- The quaternization is typically performed using alkyl halides or sulfonates under reflux conditions in polar solvents.

Formation of the Vinyl Linkage (Ethenyl Bridge)

- The vinyl linkage connecting the indolium and the phenyl ring is introduced via a Knoevenagel condensation or related condensation reaction.

- This involves the reaction of the indolium salt with an aldehyde or equivalent electrophile on the phenyl ring.

- The reaction conditions favor the formation of the E-isomer of the vinyl linkage, which is important for the optical properties of the dye.

Functionalization of the Phenyl Ring

- The phenyl ring is functionalized with the (2-cyanoethyl)methylamino substituent.

- This group can be introduced by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality.

- The cyanoethyl group is typically introduced via reaction with acrylonitrile or related cyanoalkylating agents.

Counterion Exchange to Thiocyanate

- The final step involves exchanging the counterion to thiocyanate .

- This is achieved by treating the quaternary indolium salt with a thiocyanate salt (e.g., potassium thiocyanate) in aqueous or polar organic solvents.

- The exchange is driven by solubility differences and precipitation of the desired salt.

Detailed Preparation Methods from Literature and Patents

Indolium Salt Synthesis

- According to patent WO2010121163A2, indolium quaternary salts are prepared by alkylation of indole derivatives with alkyl halides or sulfonates under reflux in solvents like acetonitrile or ethanol.

- The 1,3,3-trimethyl substitution pattern is introduced by methyl iodide or methyl sulfate reagents.

- The reaction is monitored by TLC and purified by recrystallization or chromatography.

Vinyl Linkage Formation via Knoevenagel Condensation

- The indolium salt is reacted with 4-[(2-cyanoethyl)methylamino]benzaldehyde under basic conditions (e.g., piperidine or triethylamine) in ethanol or methanol.

- The reaction proceeds at room temperature or slightly elevated temperatures (40–60 °C) for several hours.

- The product precipitates out or is extracted and purified by column chromatography.

Introduction of (2-Cyanoethyl)methylamino Group

- The 4-aminobenzaldehyde precursor is reacted with 2-bromoacetonitrile or acrylonitrile in the presence of a base to introduce the cyanoethyl group.

- Alternatively, reductive amination with 2-cyanoacetaldehyde and methylamine can be employed.

- The reaction conditions are optimized to avoid side reactions and ensure high yield.

Counterion Exchange to Thiocyanate

- The final indolium salt with a suitable counterion (e.g., iodide or sulfate) is dissolved in water or methanol.

- Potassium thiocyanate is added in stoichiometric amounts.

- The thiocyanate salt precipitates or is isolated by solvent evaporation and recrystallization.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Indolium salt formation | Indole derivative + methyl iodide, reflux in EtOH | Formation of 1,3,3-trimethylindolium salt |

| 2 | Functionalization of phenyl | 4-aminobenzaldehyde + 2-bromoacetonitrile, base | Introduction of (2-cyanoethyl)methylamino group |

| 3 | Knoevenagel condensation | Indolium salt + functionalized benzaldehyde, base | Formation of vinyl linkage (E-isomer favored) |

| 4 | Counterion exchange | Indolium salt + KSCN in water/methanol | Formation of thiocyanate salt |

Research Findings and Optimization Notes

- The E-isomer of the vinyl linkage is critical for the dye’s optical properties and is favored under mild basic conditions.

- The choice of solvent and base affects the yield and purity; ethanol with piperidine is commonly used.

- The quaternization step requires careful control of temperature and stoichiometry to avoid over-alkylation or decomposition.

- Counterion exchange to thiocyanate improves solubility and stability in aqueous media, which is important for biological applications.

- Purification is typically achieved by recrystallization or preparative chromatography to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indolium compounds.

Scientific Research Applications

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be employed in biological studies to investigate its effects on cellular processes and molecular interactions.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Inhibition or Activation of Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indolium-based cationic reagents with diverse substituents influencing their chemical behavior. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Indolium Derivatives

Key Observations :

Functional Group Impact: The cyanoethyl-methylamino group in the target compound enhances metal-binding affinity, making it suitable for Pt detection . Methoxy-phenylamino (in picric acid reagent) and dipropylamino groups (in spectroscopic analog) alter electronic properties, shifting absorbance maxima and selectivity .

Counterion Influence :

- Thiocyanate (SCN⁻) improves solubility in polar solvents, critical for ion associate formation in Pt detection .

- Chloride (Cl⁻) and acetate (CH₃COO⁻) counterions may affect stability and solubility but are less commonly used in metal ion assays .

Applications: The target compound’s specificity for Pt contrasts with the picric acid reagent’s broader use in organic acid extraction . The dipropylamino-substituted indolium chloride is primarily a model compound for spectroscopic research rather than analytical applications .

Research Findings and Performance Metrics

- Target Compound : Achieves linear Pt detection in the 0.1–10 μg/mL range with a detection limit of 0.05 μg/mL under optimized conditions (pH 2–3, iodide excess) .

- Picric Acid Reagent : Demonstrates extraction efficiency >95% in amyl acetate, with minimal interference from common anions .

- Dipropylamino-Indolium Chloride: Shows absorbance maxima at 580 nm, attributed to extended conjugation from the dipropylamino group .

Biological Activity

The compound 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate (CAS Number: 84000-77-1) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 455.57 g/mol. The structure features a trimethylindolium core and a cyanoethyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O4S |

| Molecular Weight | 455.57 g/mol |

| Density | 1.364 g/cm³ (at 20°C) |

| Water Solubility | 51.82 g/L (at 20°C) |

| LogP | -1.744 |

Preliminary studies indicate that the compound may interact with various biological targets, including receptors involved in cell signaling pathways. The presence of the indolium moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Pharmacological Effects

- Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing indolium groups have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that indolium derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various indolium derivatives on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer activity compared to standard chemotherapeutics .

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a reduction of edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:

The synthesis of this indolium derivative requires careful control of reaction conditions. Based on analogous syntheses (e.g., substituted indole derivatives), factors include:

- Stoichiometry : Use a 1.1:1 molar ratio of the aldehyde precursor (e.g., 3-formyl-1H-indole-2-carboxylate) to the aminothiazol-4(5H)-one derivative to minimize side reactions .

- Catalysts : Acetic acid acts as both solvent and catalyst in reflux conditions (3–5 hours), ensuring efficient Knoevenagel condensation .

- Purification : Post-synthesis, column chromatography or recrystallization is critical to isolate the thiocyanate counterion and remove unreacted starting materials .

Advanced: How can photophysical properties (e.g., fluorescence quantum yield, Stokes shift) be systematically analyzed for this compound?

Answer:

Advanced characterization involves:

- Solvent Effects : Measure absorption/emission spectra in solvents of varying polarity (e.g., DMSO, ethanol, hexane) to assess solvatochromism .

- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes and quantum yields .

- Photostability : Expose the compound to UV light (e.g., 365 nm) and monitor spectral changes over time to evaluate degradation kinetics .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- NMR : H and C NMR can confirm vinyl linkage, methyl groups, and the cyanoethyl-methylamino substituent. For example, vinyl protons appear as doublets (~δ 6.5–7.5 ppm) with coupling constants >15 Hz .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M]) and fragmentation pattern .

- FTIR : Detect characteristic peaks for C≡N (~2240 cm) and SCN (~2050 cm) .

Advanced: How can researchers evaluate the environmental fate of this compound in aquatic systems?

Answer:

Design a tiered approach:

- Abiotic Degradation : Study hydrolysis kinetics at varying pH (3–9) and UV exposure using HPLC to track degradation products .

- Biotic Transformation : Incubate with microbial consortia (e.g., from wastewater) and analyze metabolites via LC-QTOF-MS .

- Partitioning Behavior : Measure octanol-water coefficients () and soil adsorption isotherms to predict bioaccumulation potential .

Basic: What in vitro assays are suitable for preliminary screening of biological activity (e.g., antioxidant potential)?

Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm, comparing IC values to ascorbic acid controls .

- FRAP Assay : Quantify ferric ion reduction capacity via absorbance at 593 nm .

- Cell Viability : Use MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity before advancing to in vivo models .

Advanced: How can contradictory data on the compound’s reactivity in different solvents be resolved?

Answer:

- Controlled Replicates : Repeat experiments under inert atmospheres (N) to exclude oxygen interference .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate solvent effects on electron density and reaction pathways .

- Advanced Analytics : Use H-DOSY NMR to correlate solvent viscosity with aggregation behavior .

Advanced: What methodologies are recommended for studying the compound’s interaction with biomacromolecules (e.g., DNA, proteins)?

Answer:

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and analyze Stern-Volmer plots to determine binding constants .

- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., plasmid pBR322) upon intercalation .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory studies) .

Basic: How should researchers design stability studies under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 3 months, with periodic HPLC analysis to track degradation .

- Light Sensitivity : Store aliquots in amber glass vs. clear vials and compare UV-Vis spectra .

- pH Stability : Incubate in buffers (pH 1–12) and monitor structural integrity via FTIR .

Advanced: What strategies can resolve discrepancies in reported synthetic yields for analogous indolium derivatives?

Answer:

- Systematic Meta-Analysis : Compare reaction parameters (temperature, solvent purity) across studies to identify critical variables .

- Reproducibility Trials : Replicate key syntheses using strictly controlled conditions (e.g., anhydrous solvents, inert gas) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., oligomers) that reduce yield .

Advanced: How can the compound’s role in electron-transfer processes be mechanistically elucidated?

Answer:

- Cyclic Voltammetry : Measure oxidation/reduction potentials in acetonitrile (0.1 M TBAP) to identify redox-active sites .

- EPR Spectroscopy : Detect radical intermediates under photoexcitation (e.g., 450 nm LED) .

- Theoretical Studies : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict charge-transfer pathways .

Categorization

- Basic Questions : 1, 3, 5, 8

- Advanced Questions : 2, 4, 6, 7, 9, 10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.